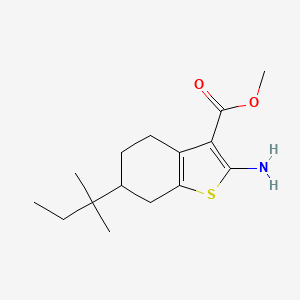

Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

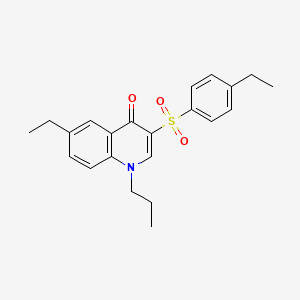

“Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound. It contains a benzothiophene ring, which is a system containing a benzene ring fused with a thiophene ring . The presence of the amino group (NH2) and the carboxylate ester group (COOCH3) suggest that this compound might have interesting reactivity and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzothiophene ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with an amino group and a carboxylate ester group .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Crystal Structure : A study on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed its composition, including a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Synthesis and Biological Activity

- Antimicrobial and Anti-inflammatory Agents : Research indicates the synthesis of compounds related to methyl 2-amino-tetrahydro-1-benzothiophene-3-carboxylate for potential use as antimicrobial and anti-inflammatory agents. These compounds, after certain treatments, exhibit promising biological activity (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).

Chemical Transformations

- Novel Transformations : The research on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which include derivatives of methyl 2-amino-tetrahydro-1-benzothiophene-3-carboxylate, highlights their utility in thienopyrimidine synthesis. These studies provide insights into the chemical behavior of these compounds under various conditions (N. Pokhodylo, O. Shyyka, R. Savka, M. Obushak, 2010).

Synthesis Optimization and Analysis

- Targeted Synthesis and Analysis : A study focused on the synthesis and analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, an acyclic precursor related to the compound . The research provides insights into optimizing synthesis methods and understanding the structure-activity relationship of these compounds (A. Chiriapkin, I. Kodonidi, M. Larsky, 2021).

Mecanismo De Acción

Target of Action

Compounds like “Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” often target specific proteins or enzymes in the body. These targets are usually key components of biochemical pathways .

Mode of Action

The compound may bind to its target, altering the target’s normal function. This can result in a therapeutic effect if the target is involved in a disease process .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific target. This could result in changes to cellular processes, such as cell growth or apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as solubility, stability, and molecular size can all affect ADME .

Result of Action

The molecular and cellular effects of the compound’s action will depend on its specific target and mode of action. This could range from inhibiting the growth of cancer cells to reducing inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its observed properties and potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

Propiedades

IUPAC Name |

methyl 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-5-15(2,3)9-6-7-10-11(8-9)19-13(16)12(10)14(17)18-4/h9H,5-8,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKSLOJMDBPGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2577216.png)

![6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2577217.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2577219.png)

![2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2577224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2577225.png)

![N-Benzyl-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2577226.png)

![3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2577228.png)

![4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile](/img/structure/B2577229.png)

![3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile](/img/structure/B2577235.png)